molecular formula C13H13N3O2 B14328480 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol

Cat. No.: B14328480
M. Wt: 243.26 g/mol
InChI Key: JYIZRZYKAYBXEI-OVCLIPMQSA-N
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Description

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, leading to the formation of an imine or azomethine group. This particular compound features a methoxyphenol group and an aminopyridine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol generally involves the condensation reaction between 6-aminopyridine-2-carbaldehyde and 6-methoxyphenol. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The phenolic hydroxyl group and the methoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted phenols and pyridines.

Scientific Research Applications

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Another Schiff base with similar structural features but different substituents.

    2-[(E)-(4-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol: A compound with a similar core structure but different functional groups.

Uniqueness

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is unique due to its specific combination of an aminopyridine moiety and a methoxyphenol group.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C13H13N3O2/c1-18-10-5-2-4-9(13(10)17)8-15-12-7-3-6-11(14)16-12/h2-8,17H,1H3,(H2,14,16)/b15-8+

InChI Key

JYIZRZYKAYBXEI-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/C2=CC=CC(=N2)N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC(=N2)N

Origin of Product

United States

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